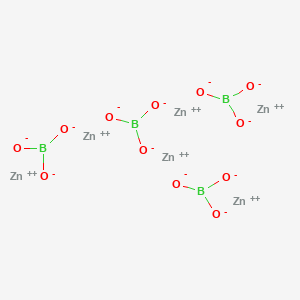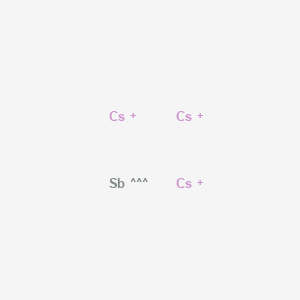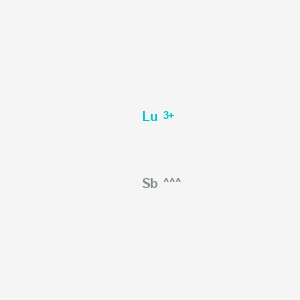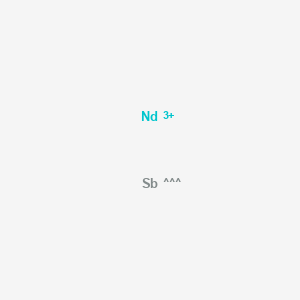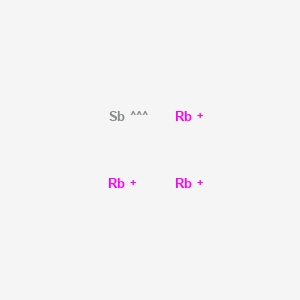
Holmium antimonide
説明
Holmium antimonide is a binary inorganic compound composed of holmium and antimony, with the chemical formula HoSb . It crystallizes in a rock-salt structure and exhibits antiferromagnetic ordering below 5.7 Kelvin . This compound is part of the larger family of rare earth antimonides, which are known for their unique magnetic and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions: Holmium antimonide can be synthesized through a direct reaction between holmium and antimony at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation. The general reaction is: [ \text{Ho} + \text{Sb} \rightarrow \text{HoSb} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve high-temperature solid-state reactions. The elements are mixed in stoichiometric ratios and heated in a furnace at temperatures ranging from 1000 to 1500 degrees Celsius. The reaction is often carried out under high pressure to ensure complete formation of the compound .
化学反応の分析
Types of Reactions: Holmium antimonide primarily undergoes oxidation and reduction reactions. It can react with oxygen to form holmium oxide and antimony oxide. The compound is also known to participate in substitution reactions with other halides and chalcogenides.
Common Reagents and Conditions:
Oxidation: Reacts with oxygen at elevated temperatures to form oxides.
Reduction: Can be reduced by hydrogen or other reducing agents to form elemental holmium and antimony.
Substitution: Reacts with halides like chlorine or bromine to form holmium halides and antimony halides.
Major Products Formed:
Oxidation: Holmium oxide (Ho2O3) and antimony oxide (Sb2O3).
Reduction: Elemental holmium and antimony.
Substitution: Holmium halides (HoCl3, HoBr3) and antimony halides (SbCl3, SbBr3).
科学的研究の応用
Holmium antimonide has several applications in scientific research due to its unique magnetic and electronic properties:
Magnetic Studies: Used in studies of antiferromagnetic materials and magnetoelastic behaviors.
Semiconductor Research: Investigated for its potential use in semiconductor devices and topological semimetals.
Optical Thermometry: Holmium-based compounds are explored for their use in optical thermometry, leveraging their luminescent properties.
作用機序
Holmium antimonide can be compared with other rare earth antimonides such as holmium diantimonide (HoSb2), dysprosium antimonide (DySb), and erbium antimonide (ErSb) . These compounds share similar crystal structures and magnetic properties but differ in their specific electronic and magnetic behaviors.
類似化合物との比較
- Holmium diantimonide (HoSb2)
- Dysprosium antimonide (DySb)
- Erbium antimonide (ErSb)
- Holmium nitride (HoN)
- Holmium phosphide (HoP)
- Holmium arsenide (HoAs)
- Holmium bismuthide (HoBi)
Holmium antimonide stands out due to its specific combination of magnetic and electronic properties, making it a valuable compound for various advanced scientific applications.
特性
IUPAC Name |
antimony;holmium(3+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ho.Sb/q+3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFACSGPMTRHBRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sb].[Ho+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HoSb+3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.690 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12029-86-6 | |
| Record name | Antimony, compd. with holmium (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012029866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with holmium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with holmium (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


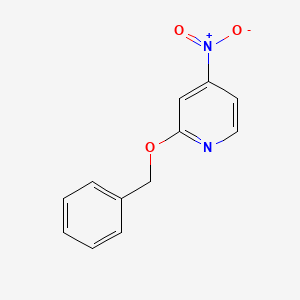
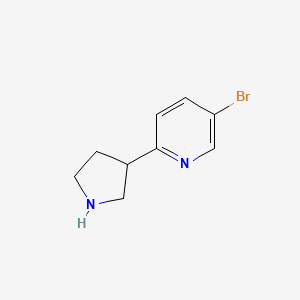
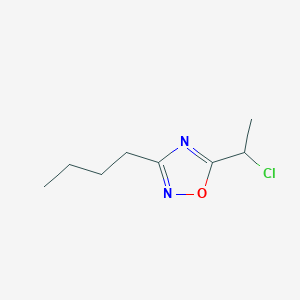
![2-{[(3-Phenoxyphenyl)methyl]amino}acetamide hydrochloride](/img/structure/B3365065.png)
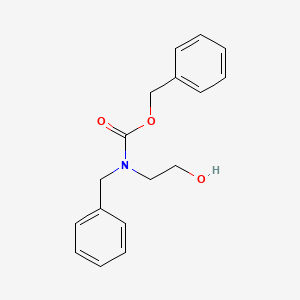
![Hexacalcium hexaoxotris[sulfato(2-)]dialuminate(12-)](/img/structure/B3365073.png)
